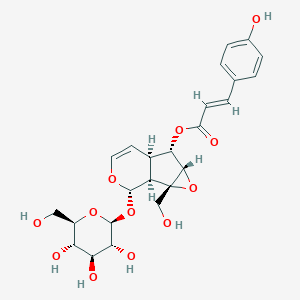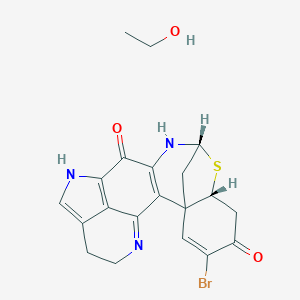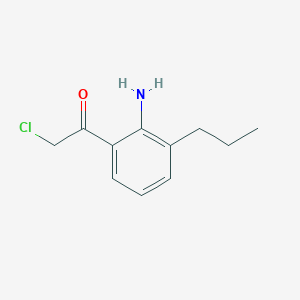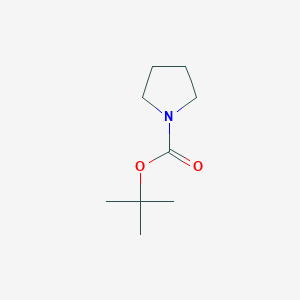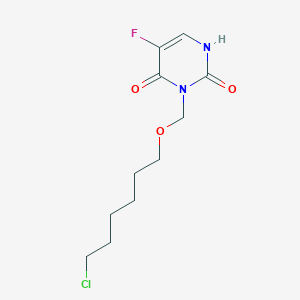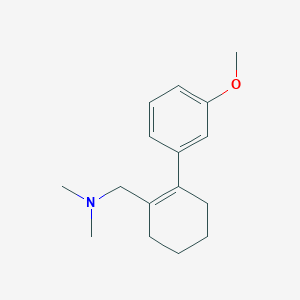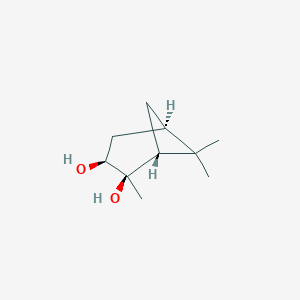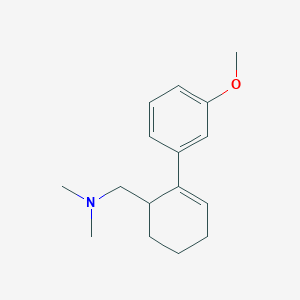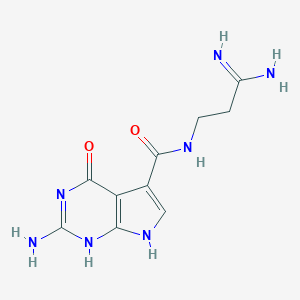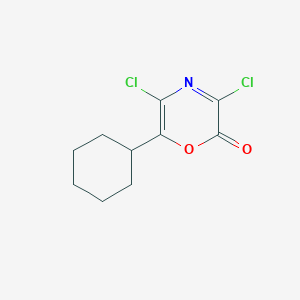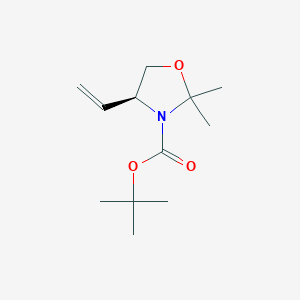
(S)-2,2-Dimethyl-4-vinyl-oxazolidine-3-carboxylic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl esters are a type of organic compound that are widely used in synthetic organic chemistry . They are derived from carboxylic acids and tert-butanol. The tert-butyl group is often used as a protecting group in organic synthesis, due to its stability and the ease with which it can be removed .
Synthesis Analysis
Tert-butyl esters can be synthesized through a variety of methods. One common method is the Steglich Esterification, which is a mild reaction that allows the conversion of sterically demanding and acid labile substrates . Another method involves the use of flow microreactor systems, which has been found to be more efficient, versatile, and sustainable compared to batch processes .
Molecular Structure Analysis
The molecular structure of a tert-butyl ester depends on the specific carboxylic acid from which it is derived. In general, tert-butyl esters have a carbonyl group (C=O) attached to an oxygen atom, which is in turn attached to a tert-butyl group (C(CH3)3) .
Chemical Reactions Analysis
Tert-butyl esters can undergo a variety of chemical reactions. For example, they can be converted to acid chlorides using thionyl chloride . They can also be hydrolyzed to produce carboxylic acids and tert-butanol .
Physical And Chemical Properties Analysis
Tert-butyl esters are typically colorless liquids with a fruity odor . They have a specific gravity of around 0.87 and a flash point of 72°F . They are insoluble in water .
Aplicaciones Científicas De Investigación
Phthalate Esters in Food and Packaging
Phthalate esters, used as plasticizers, have raised concerns due to their potential health effects. Research has focused on their presence in food and packaging, analyzing the methods for their detection and quantification. This research is crucial for understanding the environmental and health impacts of phthalate esters and potentially related compounds (Harunarashid, Lim, & Harunsani, 2017).
Antibacterial Activity of Triazole-containing Hybrids
Triazole and its hybrids have shown promise in combating antibiotic-resistant bacteria, such as Staphylococcus aureus. Their mechanism involves inhibiting critical bacterial enzymes and processes, highlighting the potential of chemical hybrids in medical applications (Li & Zhang, 2021).
Xylan Derivatives for Biopolymer Applications
Chemical modification of xylan, a natural polysaccharide, can lead to new biopolymers with specific functional properties. These derivatives have applications ranging from drug delivery to paper strength additives, indicating the versatility of chemically modified natural compounds (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).
Cinnamic Acid Derivatives as Anticancer Agents
Cinnamic acid and its derivatives have been explored for their anticancer properties. Chemical modifications at various positions on the cinnamic acid backbone have led to compounds with significant potential in cancer treatment, demonstrating the importance of synthetic chemistry in drug development (De, Baltas, & Bedos-Belval, 2011).
Carboxylic Ester Hydrolases in Bacteria
Carboxylic ester hydrolases play crucial roles in bacterial metabolism and biotechnological applications. Understanding their structure and function aids in the development of industrial processes involving ester hydrolysis, relevant to chemical synthesis and environmental technologies (Oh, Kim, & Kim, 2019).
Safety And Hazards
Direcciones Futuras
There is ongoing research into new methods for synthesizing tert-butyl esters, as well as into their potential applications in various fields of chemistry . For example, there is interest in developing more efficient and sustainable methods for the synthesis of tert-butyl esters, such as the use of flow microreactor systems .
Propiedades
IUPAC Name |
tert-butyl (4S)-4-ethenyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-7-9-8-15-12(5,6)13(9)10(14)16-11(2,3)4/h7,9H,1,8H2,2-6H3/t9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEDZCRLQHSPEFD-VIFPVBQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(C(CO1)C=C)C(=O)OC(C)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(N([C@H](CO1)C=C)C(=O)OC(C)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10452192 |
Source


|
| Record name | tert-Butyl (4S)-4-ethenyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10452192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (4S)-4-ethenyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |
CAS RN |
133625-87-3 |
Source


|
| Record name | tert-Butyl (4S)-4-ethenyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10452192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(E)-5-chloropent-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B140205.png)
